4-(2,4,5-Triphenyl-1H-imidazol-1-yl)pyridine
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Overview
Description
4-(2,4,5-Triphenyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Triphenyl-1H-imidazol-1-yl)pyridine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and efficient catalytic processes, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-Triphenyl-1H-imidazol-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
4-(2,4,5-Triphenyl-1H-imidazol-1-yl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,4,5-Triphenyl-1H-imidazol-1-yl)pyridine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with metal ions, making it a useful ligand in coordination chemistry . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenyl-1H-imidazole: Shares the imidazole core but lacks the pyridine ring.
4-(2,4,5-Triphenyl-1H-imidazol-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
3,5-Di(4-imidazol-1-yl)pyridine: Contains two imidazole rings attached to a pyridine ring.
Uniqueness
4-(2,4,5-Triphenyl-1H-imidazol-1-yl)pyridine is unique due to its combination of both imidazole and pyridine rings, which provides a versatile platform for various chemical modifications and applications. This dual-ring structure enhances its ability to interact with a wide range of molecular targets, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
918636-34-7 |
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Molecular Formula |
C26H19N3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(2,4,5-triphenylimidazol-1-yl)pyridine |
InChI |
InChI=1S/C26H19N3/c1-4-10-20(11-5-1)24-25(21-12-6-2-7-13-21)29(23-16-18-27-19-17-23)26(28-24)22-14-8-3-9-15-22/h1-19H |
InChI Key |
POUPXSYEOILNPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)C4=CC=NC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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